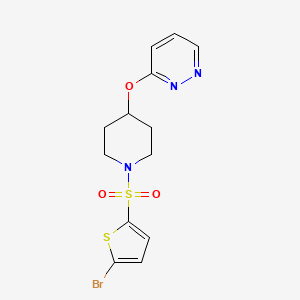

3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Description

Properties

IUPAC Name |

3-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O3S2/c14-11-3-4-13(21-11)22(18,19)17-8-5-10(6-9-17)20-12-2-1-7-15-16-12/h1-4,7,10H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHXNPWDTJKMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the piperidine intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.

Introduction of the bromothiophene sulfonyl group: This step involves the sulfonylation of the piperidine intermediate with 5-bromothiophene-2-sulfonyl chloride under basic conditions.

Coupling with pyridazine: The final step involves the coupling of the sulfonylated piperidine intermediate with a pyridazine derivative, typically using a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of certain moieties within the compound.

Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromothiophene ring.

Scientific Research Applications

Biological Activities

The compound exhibits several noteworthy biological activities, which can be categorized as follows:

1. Antibacterial Activity

- Compounds with piperazine and sulfonamide groups have demonstrated significant antibacterial properties. Studies indicate that derivatives of this compound are effective against bacteria such as Staphylococcus aureus and Escherichia coli, showcasing the importance of structural modifications in enhancing antibacterial potency.

2. Enzyme Inhibition

- The sulfonamide functional group is known for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. In vitro studies have reported IC50 values indicating strong inhibitory activity against these enzymes, which are critical for treating conditions such as Alzheimer's disease and urinary tract infections.

3. Antitumor Activity

- Preliminary evaluations suggest that derivatives of this compound may possess antitumor properties, as evidenced by their ability to inhibit cell proliferation in various cancer cell lines, making them potential candidates for cancer therapy.

4. Antifungal Activity

- Similar compounds have been assessed for antifungal activity, showing promise against pathogenic fungi, which could expand their therapeutic applications beyond antibacterial effects.

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial activity of synthesized compounds bearing the piperazine moiety, it was found that those with the bromothiophene substitution exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. This highlights the structural influence on antibacterial efficacy.

Case Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays were conducted to assess the effectiveness of compounds similar to this compound. The results indicated that compounds with a sulfonamide group demonstrated high affinity for AChE, with some derivatives achieving IC50 values below 10 µM. These findings underscore their potential as therapeutic agents for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Compounds from :

Comparison with Target Compound :

- Sulfonyl vs. Benzamide Groups: The target compound’s 5-bromothiophene-2-sulfonyl group introduces greater steric bulk and electron-withdrawing effects compared to the benzamide or fluorophenylsulfonyl groups in 8a–8c and 14d.

- Synthetic Yields : The lower yields for trifluoromethyl-substituted analogs (e.g., 8b: 35.2%) suggest that electron-withdrawing groups may complicate synthesis. The target compound’s bromothiophene-sulfonyl group could similarly reduce yields due to steric hindrance, though this remains speculative without direct data.

- NMR Shifts : The sulfonyl group in 14d deshields adjacent protons (δ 8.30 ppm for NH), akin to the expected downfield shifts for the target compound’s sulfonamide protons.

Biological Activity

The compound 3-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine represents a novel molecular structure with potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a pyridazine ring, which is linked through an ether bond to a piperidine derivative that contains a sulfonyl group attached to a brominated thiophene moiety. The presence of these functional groups suggests diverse interactions with biological targets.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with various enzymes and receptors due to the electrophilic nature of the sulfonyl group. The piperidine ring may facilitate binding to hydrophobic pockets in proteins, potentially modulating their activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have demonstrated good inhibitory activity against bacterial strains, suggesting that this compound may also possess similar effects .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. Pyrazole derivatives have shown promising results in inhibiting cancer cell lines by targeting specific pathways involved in tumor growth. In particular, compounds with similar structural features have been evaluated for their efficacy against breast cancer cells, demonstrating cytotoxic effects and potential synergistic interactions with established chemotherapeutics like doxorubicin .

Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related compounds found that derivatives with sulfonamide groups exhibited strong activity against Gram-positive and Gram-negative bacteria. The study suggested that the sulfonyl moiety enhances interaction with bacterial cell walls, leading to increased permeability and cell death.

- Cytotoxicity in Cancer Models : In vitro tests on MCF-7 and MDA-MB-231 breast cancer cell lines showed that compounds structurally related to this compound induced apoptosis at low micromolar concentrations. The combination of these compounds with doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone, indicating potential for combination therapy .

Q & A

Q. What strategies resolve synthetic yield disparities in scale-up?

- Methodological Answer :

- Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading).

- Continuous flow chemistry for hazardous steps (e.g., sulfonylation).

- Process analytical technology (PAT) for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.